molecular formula C13H12N2O4 B4545887 ethyl (Z)-3-(1H-indol-2-yl)-2-nitroprop-2-enoate

ethyl (Z)-3-(1H-indol-2-yl)-2-nitroprop-2-enoate

Cat. No.: B4545887
M. Wt: 260.24 g/mol
InChI Key: FYUNQGFPILHTDH-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (Z)-3-(1H-indol-2-yl)-2-nitroprop-2-enoate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This particular compound features an indole ring substituted with a nitroprop-2-enoate group, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (Z)-3-(1H-indol-2-yl)-2-nitroprop-2-enoate typically involves the reaction of indole derivatives with nitroalkenes. One common method is the condensation of indole-2-carboxaldehyde with nitroethane in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, followed by esterification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-3-(1H-indol-2-yl)-2-nitroprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine or hydroxylamine using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the C3 position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine or hydroxylamine derivatives.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Ethyl (Z)-3-(1H-indol-2-yl)-2-nitroprop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (Z)-3-(1H-indol-2-yl)-2-nitroprop-2-enoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the indole ring can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    3-Nitroindole: An indole derivative with a nitro group at the C3 position.

Uniqueness

Ethyl (Z)-3-(1H-indol-2-yl)-2-nitroprop-2-enoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitroprop-2-enoate group can enhance its reactivity and potential biological activities compared to other indole derivatives.

Properties

IUPAC Name

ethyl (Z)-3-(1H-indol-2-yl)-2-nitroprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-2-19-13(16)12(15(17)18)8-10-7-9-5-3-4-6-11(9)14-10/h3-8,14H,2H2,1H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUNQGFPILHTDH-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC2=CC=CC=C2N1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC2=CC=CC=C2N1)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl (Z)-3-(1H-indol-2-yl)-2-nitroprop-2-enoate
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ethyl (Z)-3-(1H-indol-2-yl)-2-nitroprop-2-enoate
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ethyl (Z)-3-(1H-indol-2-yl)-2-nitroprop-2-enoate
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ethyl (Z)-3-(1H-indol-2-yl)-2-nitroprop-2-enoate
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ethyl (Z)-3-(1H-indol-2-yl)-2-nitroprop-2-enoate
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